molecular formula C16H17N3O4 B2583571 N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide CAS No. 1021136-99-1

N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide

Cat. No. B2583571
CAS RN: 1021136-99-1
M. Wt: 315.329
InChI Key: UAKXMVAFMHBFHV-UHFFFAOYSA-N
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Description

“N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide” is a compound that belongs to the class of furan-2-carboxamide derivatives . These compounds are known to exhibit significant bioactivity, such as antimicrobial, antifungal, and antibacterial activities . They have also shown potential in the treatment of hyperlipidemia and breast cancer .


Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives involves the use of simple procedures to prepare compounds containing functional groups known for their bioactivity . For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting commercially available furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM), yielding the product in excellent yield (94%) at room temperature .


Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized using various spectroscopic techniques including 1H-NMR, 13C-NMR, IR, and mass spectrometry . The dihedral angle between furan and pyridine rings in N-(pyridin-2-ylmethyl)furan-2-carboxamide is 73.52(14)° .


Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide can be arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .

Scientific Research Applications

DNA Interaction and Drug Efficacy

2,5-Bis(4-guanylphenyl)furan, an analogue of the compound , demonstrates significant interaction with DNA sequences, showcasing enhanced DNA-binding affinity compared to similar drugs. This feature is attributed to its ability to form direct hydrogen bonds with DNA, which might suggest potential applications in drug design for targeting specific DNA sequences or enhancing the efficacy of DNA-interacting drugs (Laughton et al., 1995).

Antibacterial, Antiurease, and Antioxidant Activities

Furan-carboxamide derivatives, including those structurally related to N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide, have been explored for their antibacterial, antiurease, and antioxidant properties. These activities highlight the potential of furan-carboxamide derivatives in the development of new therapeutic agents targeting bacterial infections, urease-related disorders, and oxidative stress-related diseases (Sokmen et al., 2014).

Influenza A Virus Inhibition

A novel series of furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus. The structure-activity relationship (SAR) studies of these compounds suggest that modifications to the furan moiety can significantly influence antiviral activity, pointing to the potential application of this compound derivatives in antiviral drug development (Yongshi et al., 2017).

Synthesis and Drug Resistance

Research into the synthesis of functionalized furan-2-carboxamides and their antibacterial activities against drug-resistant bacteria highlights the importance of these compounds in addressing the challenge of antibiotic resistance. The study demonstrates the potential of this compound analogues in combating resistant bacterial strains, making them valuable candidates for the development of new antibacterial agents (Siddiqa et al., 2022).

Analytical and Spectral Studies

The analytical and spectral study of furan ring-containing organic ligands, including carboxamide derivatives, provides insight into their chemical properties and potential applications in material science, pharmaceutical research, and chemical synthesis. These studies contribute to a deeper understanding of the molecular structure and reactivity of furan-carboxamide compounds, facilitating their application in various scientific fields (Patel, 2020).

Mechanism of Action

Furan-2-carboxamide derivatives have been found to exhibit antimicrobial, antifungal, and antibacterial activities . A novel furan-2-carboxamide based small molecule has been identified as a selective microtubule stabilizing agent with IC50 ranging from 4 µM to 8 µM in different cancer cell lines .

properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-11(20)19-13-6-4-12(5-7-13)15(21)17-8-9-18-16(22)14-3-2-10-23-14/h2-7,10H,8-9H2,1H3,(H,17,21)(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKXMVAFMHBFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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